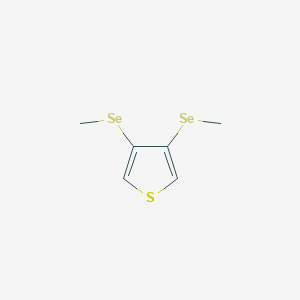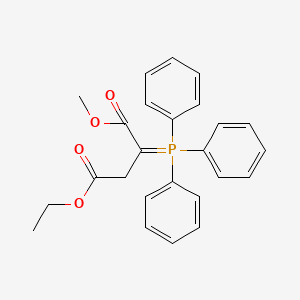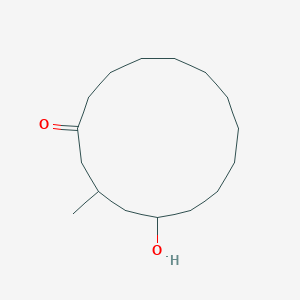![molecular formula C21H31N4O6P B14419141 Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate CAS No. 83165-74-6](/img/structure/B14419141.png)
Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core, an alanyl amino group, and a phosphonate ester. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate typically involves multistep organic reactions. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-catalyzed synthesis, hydroamination of terminal alkynes followed by Friedländer cyclization, and ring expansion reactions. These methods aim to achieve high yields and purity while minimizing environmental impact .
化学反応の分析
Types of Reactions
Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the naphthyridine core.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate has diverse applications in scientific research:
作用機序
The mechanism of action of Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound’s naphthyridine core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial enzymes, induction of apoptosis in cancer cells, or modulation of signaling pathways in biological systems .
類似化合物との比較
Similar Compounds
1,8-Naphthyridine derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.
Quinolone derivatives: Structurally related to naphthyridines, these compounds are known for their antimicrobial properties.
Phosphonate esters: Compounds with similar phosphonate ester groups, used in various industrial and medicinal applications.
Uniqueness
Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate is unique due to its combination of a naphthyridine core, alanyl amino group, and phosphonate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
83165-74-6 |
|---|---|
分子式 |
C21H31N4O6P |
分子量 |
466.5 g/mol |
IUPAC名 |
N-[1-(1-diethoxyphosphorylethylamino)-1-oxopropan-2-yl]-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C21H31N4O6P/c1-7-25-12-17(18(26)16-11-10-13(4)22-19(16)25)21(28)23-14(5)20(27)24-15(6)32(29,30-8-2)31-9-3/h10-12,14-15H,7-9H2,1-6H3,(H,23,28)(H,24,27) |
InChIキー |
NWCHQOVHKBYSNP-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC(C)C(=O)NC(C)P(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



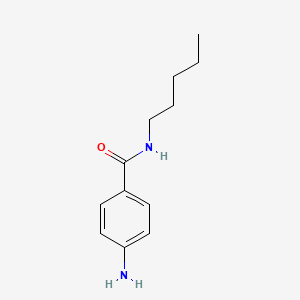
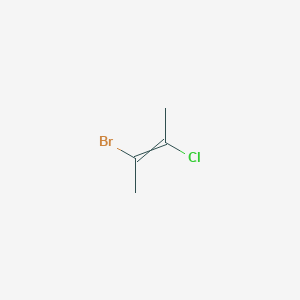
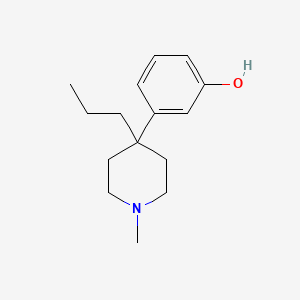
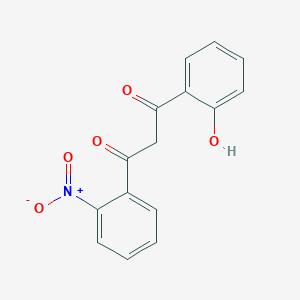
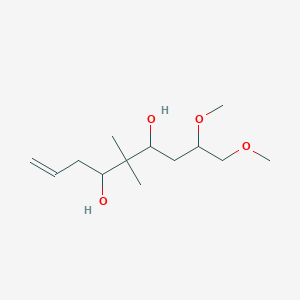
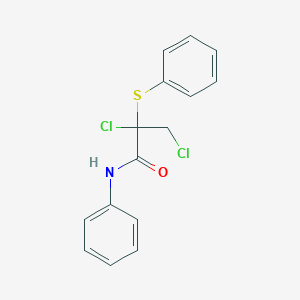
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)

silane](/img/structure/B14419101.png)
![3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14419109.png)
